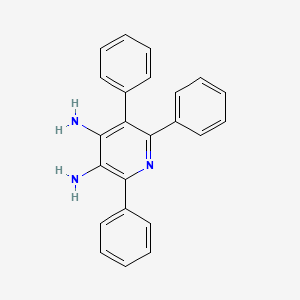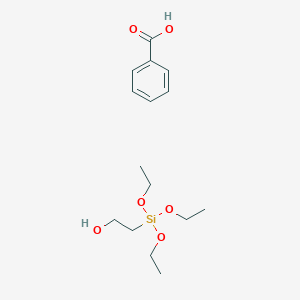![molecular formula C9H16N2O6S B14409796 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid CAS No. 82177-90-0](/img/structure/B14409796.png)
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is a compound with the chemical formula C₉H₁₆N₂O₆S. It belongs to a group of stereoisomers and is known for its unique structure, which includes both amino and carboxyethyl groups attached to a sulfanyl methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid typically involves the reaction of L-glutamic acid with a sulfanyl methyl group donor under specific conditions. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
Mécanisme D'action
The mechanism of action of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
L-Glutamic acid: Shares the glutamic acid backbone but lacks the sulfanyl methyl group.
Cysteine: Contains a thiol group but lacks the glutamic acid structure.
Methionine: Contains a sulfanyl group but has a different overall structure.
Uniqueness: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is unique due to its combination of amino, carboxyethyl, and sulfanyl methyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
82177-90-0 |
|---|---|
Formule moléculaire |
C9H16N2O6S |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(2-amino-2-carboxyethyl)sulfanylmethyl]pentanedioic acid |
InChI |
InChI=1S/C9H16N2O6S/c10-5(8(14)15)1-4(7(12)13)2-18-3-6(11)9(16)17/h4-6H,1-3,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t4?,5-,6?/m0/s1 |
Clé InChI |
NPLBUHHVMKUZHK-XRVVJQKQSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(CSCC(C(=O)O)N)C(=O)O |
SMILES canonique |
C(C(CSCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
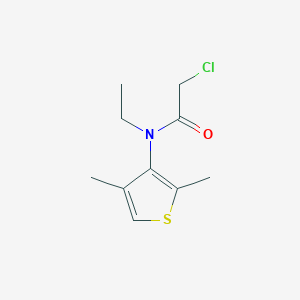


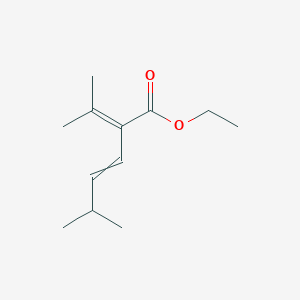
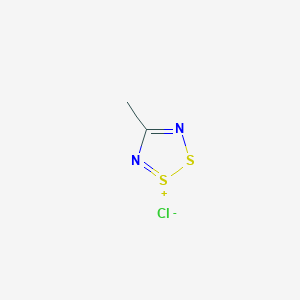
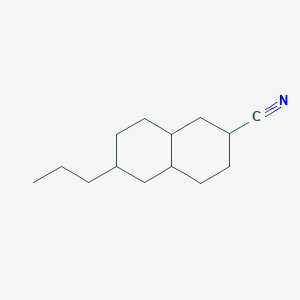
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)

